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Compound of Interest

Compound Name: Methyl 3-oxohexanoate

Cat. No.: B1330201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3-oxohexanoate is a versatile β-keto ester that serves as a valuable building block in

organic synthesis. Its chemical structure, featuring reactive ketone and ester functionalities,

allows for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-

forming reactions. This document provides detailed application notes and experimental

protocols for the use of methyl 3-oxohexanoate in the synthesis of various heterocyclic

compounds and other valuable organic scaffolds.

Synonyms: Butyrylacetic acid methyl ester, 3-Ketohexanoic acid methyl ester, Methyl

butyrylacetate[1] CAS Number: 30414-54-1[1] Molecular Formula: C₇H₁₂O₃[1] Molecular

Weight: 144.17 g/mol [1]
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Property Value Reference

Appearance
Colorless to almost colorless

clear liquid
[1]

Boiling Point 84 - 86 °C / 14 mmHg [1]

Melting Point -44 to -42 °C [1]

Density 1.020 g/mL [1]

Refractive Index 1.430 [1]

Applications in Organic Synthesis
Methyl 3-oxohexanoate is a key intermediate in the synthesis of pharmaceuticals,

agrochemicals, and specialty polymers[1]. Its utility stems from the reactivity of the active

methylene group and the carbonyl functionalities, making it a suitable substrate for a variety of

classical and multicomponent reactions. This document focuses on its application in the

following key synthetic transformations:

Biginelli Reaction for the synthesis of dihydropyrimidinones.

Hantzsch Pyridine Synthesis for the preparation of dihydropyridine derivatives.

Gewald Aminothiophene Synthesis for the construction of substituted aminothiophenes.

Pechmann Condensation for the synthesis of coumarin derivatives.

Knoevenagel Condensation for the formation of α,β-unsaturated systems.

Pyrazole Synthesis for the preparation of pyrazolone derivatives.

Biginelli Reaction: Synthesis of
Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction that provides access to 3,4-

dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of

pharmacological activities, including calcium channel blockers and antihypertensive agents[2]
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[3]. Methyl 3-oxohexanoate can serve as the β-keto ester component in this acid-catalyzed

condensation with an aldehyde and urea (or thiourea).

Reaction Scheme:

Reactants

Product

Methyl 3-oxohexanoate

Methyl 6-methyl-2-oxo-4-propyl-
1,2,3,4-tetrahydropyrimidine-5-carboxylate

+

Catalyst (e.g., H+)
Butyraldehyde +

Urea
+

Click to download full resolution via product page

Figure 1: Biginelli reaction with methyl 3-oxohexanoate.

Experimental Protocol (Representative)
This protocol is adapted from general Biginelli reaction procedures, as specific data for methyl
3-oxohexanoate is not readily available.

In a round-bottom flask, combine methyl 3-oxohexanoate (1.0 eq.), butyraldehyde (1.0 eq.),

and urea (1.5 eq.).

Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)[2][3].

The reaction can be performed neat or in a suitable solvent such as ethanol or acetonitrile.

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography

(TLC).
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Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into crushed ice, and collect the precipitated solid by filtration.

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to

afford the pure dihydropyrimidinone.

Quantitative Data (Representative)
The following table provides representative data for a Biginelli reaction using a similar β-keto

ester, ethyl acetoacetate. Yields are expected to be comparable for methyl 3-oxohexanoate
under optimized conditions.

Aldehyde
β-Keto
Ester

Catalyst Solvent Time (h) Yield (%)

Butyraldehyd

e

Ethyl

Acetoacetate
Cuttlebone Neat (90 °C) 0.5 92

Data adapted from a similar reaction for illustrative purposes.

Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction used to prepare dihydropyridine

derivatives, which are of significant interest in medicinal chemistry, for example, as calcium

channel blockers[4]. In this reaction, an aldehyde is condensed with two equivalents of a β-keto

ester and a nitrogen source, typically ammonia or ammonium acetate.

Reaction Scheme:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1330201?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21968373/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Product

Methyl 3-oxohexanoate
(2 eq.)

Dimethyl 2,6-dimethyl-4-propyl-
1,4-dihydropyridine-3,5-dicarboxylate

+

Heat
Butyraldehyde

(1 eq.)
+

Ammonium Acetate
(1 eq.)

+

Click to download full resolution via product page

Figure 2: Hantzsch synthesis with methyl 3-oxohexanoate.

Experimental Protocol (Representative)
This protocol is a general representation of the Hantzsch synthesis.

In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and methyl 3-oxohexanoate (2.0

eq.) in a suitable solvent like ethanol or isopropanol[5].

Add ammonium acetate (1.1 eq.) to the solution.

Heat the reaction mixture to reflux and monitor by TLC.

After completion, cool the reaction to room temperature.

The product often precipitates from the reaction mixture and can be collected by filtration.

Wash the solid with cold solvent and recrystallize if necessary.

Quantitative Data (Representative)
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The following table shows data for a Hantzsch synthesis using methyl acetoacetate, which is

structurally similar to methyl 3-oxohexanoate.

Aldehyde β-Keto Ester Solvent Time (h) Yield (%)

o-

Methoxybenzald

ehyde

Methyl

Acetoacetate
Isopropanol 22 High

Data adapted from a similar reaction for illustrative purposes.

Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction for the synthesis of polysubstituted 2-

aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the

presence of a base[6]. As methyl 3-oxohexanoate does not possess an α-methylene group

adjacent to the ester, it can be envisioned to be used after a Knoevenagel condensation with

an active methylene nitrile. A more direct application involves the reaction of ketones, which

can be derived from methyl 3-oxohexanoate. For the purpose of illustrating the versatility of

related structures, a general Gewald reaction is presented.

Reaction Scheme:
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Reactants

Product

Ketone

2-Aminothiophene Derivative

+

Heat
α-Cyanoester +

Sulfur
+

Base (e.g., Morpholine)

Click to download full resolution via product page

Figure 3: General scheme of the Gewald aminothiophene synthesis.

Experimental Protocol (General)
Combine the ketone (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1

eq.) in a suitable solvent such as ethanol, methanol, or DMF[7].

Add a catalytic amount of a base, such as morpholine or triethylamine[7].

Heat the mixture, typically between 50-80 °C, and monitor the reaction by TLC.

Upon completion, cool the reaction and pour it into ice water.

Collect the precipitated product by filtration, wash with water, and purify by recrystallization.

Pechmann Condensation: Synthesis of Coumarins
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The Pechmann condensation is a widely used method for the synthesis of coumarins from a

phenol and a β-keto ester under acidic conditions[2][8]. Methyl 3-oxohexanoate can be

employed to synthesize 4-propylcoumarin derivatives.

Reaction Scheme:

Reactants

ProductMethyl 3-oxohexanoate

7-Hydroxy-4-propylcoumarin

+

Acid Catalyst (e.g., H₂SO₄)

Resorcinol
+

Click to download full resolution via product page

Figure 4: Pechmann condensation with methyl 3-oxohexanoate.

Experimental Protocol (Representative)
This is a general protocol for the Pechmann condensation.

In a flask, add the phenol (1.0 eq.) and methyl 3-oxohexanoate (1.0 eq.).

Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated

sulfuric acid or a solid acid catalyst like Amberlyst-15, with stirring[8][9].

After the addition, allow the reaction to warm to room temperature and then heat as required

(e.g., 80-110 °C), monitoring by TLC.

Once the reaction is complete, pour the mixture onto crushed ice.

Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize

from a suitable solvent (e.g., ethanol).

Quantitative Data (Representative)
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The following table provides data for the Pechmann condensation using various phenols with

ethyl acetoacetate, a similar β-keto ester.

Phenol β-Keto Ester Catalyst Conditions Yield (%)

Resorcinol
Ethyl

Acetoacetate
Amberlyst-15

Microwave, 100

°C, 20 min
97

Phloroglucinol
Ethyl

Acetoacetate
Zn₀.₉₂₅Ti₀.₀₇₅O Neat, 110 °C, 1 h 88

Data adapted from similar reactions for illustrative purposes.

Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a

carbonyl group, followed by dehydration to form an α,β-unsaturated product[10][11]. The active

methylene group of methyl 3-oxohexanoate can react with aldehydes in the presence of a

basic catalyst.

Reaction Scheme:

Reactants

ProductMethyl 3-oxohexanoate

Methyl 2-benzylidene-3-oxohexanoate

+

Base Catalyst (e.g., Piperidine)

Benzaldehyde
+

Click to download full resolution via product page

Figure 5: Knoevenagel condensation of methyl 3-oxohexanoate.

Experimental Protocol (General)
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To a solution of methyl 3-oxohexanoate (1.0 eq.) and an aldehyde (1.0 eq.) in a suitable

solvent (e.g., ethanol, toluene, or neat), add a catalytic amount of a weak base such as

piperidine or ammonium acetate[12].

The reaction can be performed at room temperature or with heating. Monitor the reaction by

TLC.

After completion, remove the solvent under reduced pressure.

The crude product can be purified by column chromatography or recrystallization.

Pyrazole Synthesis
Methyl 3-oxohexanoate can react with hydrazine or its derivatives to form pyrazolone

compounds, which are important scaffolds in medicinal chemistry[13]. The reaction involves the

condensation of the hydrazine with the two carbonyl groups of the β-keto ester.

Reaction Scheme:

Reactants

ProductMethyl 3-oxohexanoate

5-Propyl-1H-pyrazol-3(2H)-one

+

Solvent (e.g., Ethanol), Heat

Hydrazine Hydrate
+

Click to download full resolution via product page

Figure 6: Synthesis of a pyrazolone from methyl 3-oxohexanoate.

Experimental Protocol (Representative)
This protocol is based on the synthesis of 3-methyl-5-pyrazolone from ethyl acetoacetate[14].

In a round-bottom flask, dissolve methyl 3-oxohexanoate (1.0 eq.) in ethanol.
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Add hydrazine hydrate (1.2 eq.) dropwise to the solution with stirring.

Heat the reaction mixture to reflux (around 80 °C) for approximately 3 hours[14].

Monitor the reaction progress by TLC.

After completion, cool the reaction mixture in an ice bath to induce crystallization.

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data (Representative)
The following data is for the synthesis of 3-methyl-5-pyrazolone from ethyl acetoacetate and is

expected to be similar for methyl 3-oxohexanoate.

β-Keto
Ester

Hydrazin
e

Solvent
Temperat
ure (°C)

Time (h) Yield (%) Purity (%)

Ethyl

Acetoaceta

te

Hydrazine

Hydrate
Ethanol 80 3 ≥85 ≥99.5

Data adapted from a similar reaction for illustrative purposes[14].

Conclusion
Methyl 3-oxohexanoate is a highly versatile and valuable reagent in organic synthesis,

enabling the construction of a diverse range of heterocyclic compounds and other complex

organic molecules. The protocols and data presented herein, while in some cases

representative, provide a solid foundation for researchers to explore the synthetic potential of

this important building block. Further optimization of reaction conditions for specific substrates

is encouraged to achieve maximum efficiency and yield.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1330201?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

